molecular formula C9H18N2 B14309528 2-Aminononanenitrile CAS No. 112101-11-8

2-Aminononanenitrile

Cat. No.: B14309528
CAS No.: 112101-11-8
M. Wt: 154.25 g/mol
InChI Key: USOJRICXFAKQDG-UHFFFAOYSA-N
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Description

2-Aminononanenitrile is an organic compound with the molecular formula C9H18N2. It is a nitrile derivative with an amino group attached to the second carbon of a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminononanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the nucleophilic substitution method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Aminononanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 2-Aminononane.

    Hydrolysis: 2-Aminononanoic acid.

    Substitution: Various substituted amines depending on the electrophile used.

Comparison with Similar Compounds

2-Aminononanenitrile can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility compared to shorter chain nitriles. This makes it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

112101-11-8

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-aminononanenitrile

InChI

InChI=1S/C9H18N2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-7,11H2,1H3

InChI Key

USOJRICXFAKQDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C#N)N

Origin of Product

United States

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